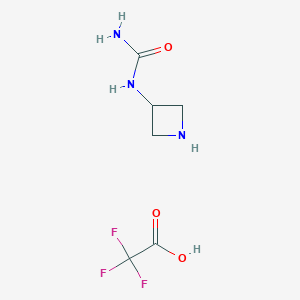

Azetidin-3-ylurea;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azetidin-3-ylurea;2,2,2-trifluoroacetic acid is a compound with the molecular formula C6H10F3N3O3 It is a salt formed by the combination of azetidin-3-ylurea and 2,2,2-trifluoroacetic acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-ylurea;2,2,2-trifluoroacetic acid typically involves the reaction of azetidin-3-ylurea with 2,2,2-trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then isolated by filtration or crystallization and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be employed to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Azetidin-3-ylurea;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-3-ylurea derivatives with additional oxygen-containing functional groups, while reduction may produce azetidin-3-ylurea derivatives with reduced functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

Azetidin-3-ylurea;2,2,2-trifluoroacetic acid is characterized by the molecular formula C6H10F3N3O3 and a molecular weight of approximately 229.154 g/mol. The compound consists of an azetidine ring combined with a urea functional group and trifluoroacetic acid, which enhances its reactivity and stability in various environments.

Chemistry

- Building Block for Organic Synthesis : this compound serves as a versatile building block in synthesizing complex organic molecules and heterocycles. Its trifluoromethyl group contributes to its reactivity, making it valuable in various synthetic pathways.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a precursor in creating novel compounds. |

| Heterocycle Formation | Facilitates the formation of diverse heterocycles through various reactions. |

Biology

- Biochemical Probes : The compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Preliminary studies suggest that it may inhibit specific enzymes critical for microbial growth, indicating potential antimicrobial activity.

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Potential to inhibit enzymes involved in microbial growth. |

| Antimicrobial Activity | Preliminary results suggest effectiveness against certain pathogens. |

Medicine

- Therapeutic Properties : this compound is explored for its therapeutic properties, particularly in antimicrobial and anticancer research. Its structural attributes imply activity against various diseases, including infections caused by resistant bacteria.

| Medical Application | Potential Effects |

|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi. |

| Anticancer | Investigated for effects on cancer cell lines in vitro. |

Industry

- Material Development : The compound is utilized in developing new materials and chemical processes within the industrial sector. Its unique properties make it suitable for applications requiring specific chemical characteristics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth at low concentrations, suggesting its potential as an antibiotic agent.

Case Study 2: Synthesis Pathways

Research demonstrated several synthetic pathways for this compound involving different reagents and conditions. Optimization of these methods resulted in improved yields and purity levels suitable for pharmaceutical applications.

Mécanisme D'action

The mechanism of action of azetidin-3-ylurea;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease processes.

Comparaison Avec Des Composés Similaires

Azetidin-3-ylurea;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:

Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups and properties.

Azetidin-3-one: A related compound with a ketone functional group instead of a urea group.

Trifluoroacetic acid derivatives: Compounds containing the trifluoroacetic acid moiety but with different substituents.

The uniqueness of this compound lies in its specific combination of azetidine and trifluoroacetic acid moieties, which confer distinct chemical and biological properties.

Activité Biologique

Azetidin-3-ylurea; 2,2,2-trifluoroacetic acid is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : Azetidin-3-ylurea; 2,2,2-trifluoroacetic acid

- Molecular Formula : C8H11F3N2O2

- CAS Number : 2624132-44-9

- Molar Mass : 224.18 g/mol

The biological activity of azetidin-3-ylurea derivatives often relates to their interaction with various biological targets. A significant aspect is their role as potential inhibitors in enzymatic pathways or as modulators of receptor activity. The trifluoroacetic acid (TFA) component can influence the solubility and stability of the compound, enhancing its bioavailability.

Biological Activity Overview

- Antimicrobial Activity : Research indicates that compounds similar to azetidin-3-ylurea exhibit antimicrobial properties. For instance, studies have shown that derivatives can inhibit bacterial growth, although results may vary based on the counterion used (e.g., trifluoroacetate vs. hydrochloride salts) .

- Cytotoxicity : The presence of TFA has been linked to cytotoxic effects in various cell lines. A study highlighted that residual TFA could skew results in cytotoxicity assays, emphasizing the need for careful interpretation of data when assessing biological activity .

- Anticancer Potential : There is emerging evidence suggesting that azetidin-3-ylurea derivatives may possess anticancer properties. In vivo studies demonstrated that certain derivatives could inhibit tumor growth in animal models, with mechanisms potentially involving immune modulation and direct cytotoxic effects on tumor cells .

Case Study 1: Antibacterial Activity Assessment

A focused study evaluated the antibacterial efficacy of an alkylguanidino urea compound in both trifluoroacetate and hydrochloride forms. The results indicated comparable antibacterial profiles for both salt derivatives but noted reduced potency for the free base form . This underscores the importance of counterion selection in drug formulation.

Case Study 2: Cytotoxicity and Safety Profile

In a toxicity review, azetidin derivatives were assessed for their safety profile in rodent models. The study identified a no-observed-adverse-effect level (NOAEL) for trifluoroacetate at specific doses, indicating that while some cytotoxic effects were observed, they were within acceptable limits for further development .

Comparative Table of Biological Activities

Propriétés

IUPAC Name |

azetidin-3-ylurea;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O.C2HF3O2/c5-4(8)7-3-1-6-2-3;3-2(4,5)1(6)7/h3,6H,1-2H2,(H3,5,7,8);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEHYRROVVKJMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.